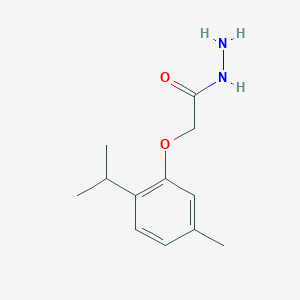![molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2](/img/structure/B1300270.png)
3-[(2-Fluorobenzyl)oxy]benzaldehyde
Descripción general
Descripción
3-[(2-Fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Spirocyclic Sigma1 Receptor Ligands
3H-spiro[[2]benzofuran-1,4'-piperidines], synthesized using a lithiated benzaldehyde derivative like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, show significant potential in medicinal chemistry. They exhibit subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds could be used in PET radiotracers for brain imaging or drug development (Maestrup et al., 2009).
2. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation
The catalytic process involving N-heterocyclic carbenes (NHCs) can replace fluoro groups in compounds like this compound with aroyl groups derived from aromatic aldehydes. This method allows for the synthesis of polysubstituted benzophenones, potentially useful in various organic synthesis and pharmaceutical applications (Suzuki et al., 2008).
3. Ruthenium-Mediated Dehydration of Benzaldehyde Oxime
The reaction of RuBr3·xH2O with benzaldehyde oxime, possibly including derivatives like this compound, results in metal-assisted dehydration. This process is significant for understanding the complex reactions involving ruthenium and its potential applications in catalysis and organic synthesis (Kukushkin et al., 1997).
4. Reactions of Fluoro-Containing 3-Oxo Esters with Aldehydes
The reaction of fluoroalkyl-containing 3-oxo esters with aldehydes, including benzaldehyde derivatives, can form various fluoroacyl-esters or tetrahydropyranes. These reactions are essential for the development of new organic compounds with potential applications in pharmaceuticals and material science (Pryadeina et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELQZWKXZXVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
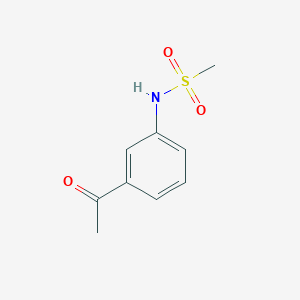
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
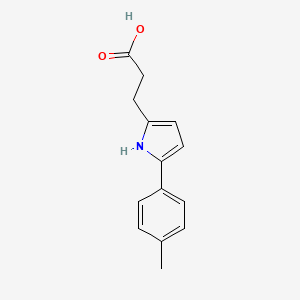
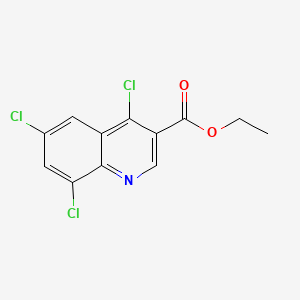
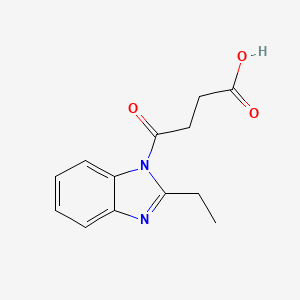

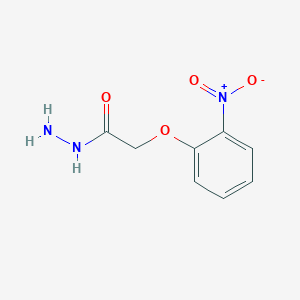

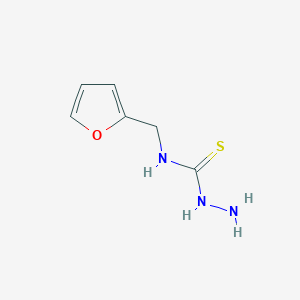
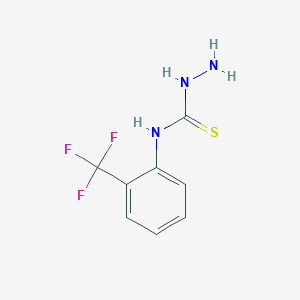
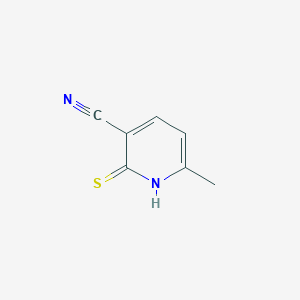
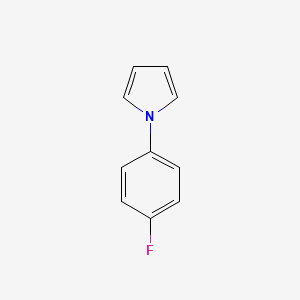
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
